

Structure-activity relationships of 1,4-benzodioxan compounds

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Compound of Interest

Compound Name: 2-(1-Aminoethyl)-1,4-benzodioxane

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An In-depth Technical Guide to the Structure-Activity Relationships of 1,4-Benzodioxan Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-benzodioxan moiety is a privileged heterocyclic scaffold that forms the core of numerous biologically active compounds.^{[1][2][3]} Its structural rigidity and the presence of two oxygen atoms provide a unique platform for designing ligands that can interact with a variety of biological targets. Historically, compounds bearing this structure are best known as antagonists of α -adrenoceptors.^[4] The prototype, WB4101, has been the subject of extensive research aimed at improving affinity and subtype selectivity.^{[4][5]} These investigations have revealed that subtle structural modifications to the 1,4-benzodioxan ring, the amine function, or associated side chains can dramatically alter pharmacological activity, leading to compounds with high affinity for α -adrenergic, and serotonergic receptors, and even conferring cytotoxic properties. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of 1,4-benzodioxan derivatives, details common experimental protocols for their evaluation, and visualizes key concepts and workflows.

Core Structure and SAR Principles

The fundamental 1,4-benzodioxan structure is a fusion of a benzene ring and a 1,4-dioxane ring. The SAR of its derivatives is complex, with activity and selectivity being highly dependent on the nature and position of substituents.

Modifications of the 1,4-Benzodioxan Ring

The integrity and substitution pattern of the bicyclic core are critical for activity, particularly at α -adrenoceptors.

- **Role of the Dioxane Oxygens:** The two oxygen atoms at positions 1 and 4 play distinct roles in receptor binding. The oxygen at position 4 is thought to be crucial for stabilizing an optimal conformation for drug-receptor interaction, while the oxygen at position 1 may engage in a donor-acceptor dipolar interaction with the receptor.^[6] Replacing one of the oxygen atoms with a methylene group can significantly alter the compound's properties.^[7]
- **Aromatic Ring Substitution:** Modifications on the benzene portion of the benzodioxan ring have been explored. For instance, replacing the dehydrodioxane ring with a phenyl or pyrrole nucleus has been shown to cause a significant decrease in activity.^[6]
- **Replacing the Benzodioxan Core:** Investigations have shown that the planar 1,4-benzodioxane template can be replaced by the more flexible 1,4-dioxane ring, leading to novel compounds with distinct activities, including selective α 1D-AR antagonists, 5-HT1A full agonists, and potential anticancer agents.^{[5][8][9]}

The Amine Function and Side Chain

The amine-containing side chain is a key pharmacophoric element, responsible for crucial interactions with the target receptor.

- **Nature of the Amine:** The amine function is believed to interact with an anionic site on the α -adrenoceptor. Studies suggest that a charge-reinforced hydrogen bond, rather than a simple ion pairing, plays a more significant role in this binding.^[10]
- **Side Chain Modifications:** A series of derivatives related to WB4101 have been synthesized by replacing the phenoxyethyl moiety with an N-alkyl piperazine bearing various cyclic substituents.^[11] These modifications have a profound impact on the binding profile at α 1- and α 2-adrenoceptors.^[11]

Pharmacological Activity and Quantitative Data

α -Adrenergic Receptor Antagonism

1,4-benzodioxans are most renowned for their α -adrenoceptor blocking activity.^[6] WB4101 is a classic prototype α 1-adrenoceptor antagonist.^[4] Research has focused on developing analogs with improved subtype selectivity. For example, specific modifications on the benzodioxan ring have led to compounds with high affinity and selectivity for the α 1a-adrenoceptor subtype, while others show a reversed profile with selectivity for the α 1d subtype.^{[4][12]}

Compound/Derivative	Target Receptor	Activity (Ki, nM)	Reference
WB4101 (Prototype)	α 1A-AR	Data not specified	[4]
Derivative 3	α 1a-AR	High Affinity	[4] [12]
Derivative 5	α 1a-AR	High Affinity	[4] [12]
Derivative 7	α 1a-AR	High Affinity	[4] [12]
Derivative 9	α 1d-AR	High Affinity	[4] [12]

Note: Specific Ki values were not available in the provided search results, but relative affinities and selectivities were described.

5-HT1A Receptor Agonism

Interestingly, structural modifications can shift the activity profile from adrenergic to serotonergic. Replacing the 1,4-benzodioxane template with a substituted 1,4-dioxane ring has yielded potent full agonists for the 5-HT1A receptor.^{[5][8]} Stereochemistry plays a crucial role, with receptor binding sites for 5-HT1A and α 1-adrenoceptors sometimes displaying reversed enantioselectivity. For example, the (S)-enantiomer of one 1,4-dioxane derivative proved to be a potent 5-HT1A receptor agonist, highly selective over α 1-AR subtypes.^[13]

Compound/Derivative	Target Receptor	Activity	Reference
Compound 15 (1,4-dioxane)	5-HT1A	Full Agonist	[5][8]
(S)-2 (1,4-dioxane)	5-HT1A	Potent Agonist	[13]

Cytotoxic Activity

Certain 1,4-benzodioxan and 1,4-dioxane derivatives have demonstrated significant cytotoxic effects, particularly in prostate cancer cells (PC-3).[5][8] The anticancer activity of some derivatives has been linked to their interaction with the $\alpha 1d$ -AR subtype.[13] More recently, 1,4-benzodioxane-hydrazone derivatives have been identified as potent inhibitors of melanoma cell growth, inducing apoptosis and cell cycle arrest.[14]

Compound/Derivative	Cell Line	Activity (GI50 / IC50)	Reference
Compound 13 (1,4-dioxane)	PC-3	Potential Anticancer Agent	[5][8]
(R)-4 (1,4-dioxane)	PC-3	Most Potent in series	[13]
Compound 7e (hydrazone)	MDA-MB-435	GI50 = 0.20 μ M	[14]
Compound 7e (hydrazone)	M14	GI50 = 0.46 μ M	[14]
Compound 7e (hydrazone)	mTOR Kinase	IC50 = 5.47 μ M	[14]

Experimental Protocols

The evaluation of 1,4-benzodioxan derivatives typically involves a combination of binding and functional assays to determine affinity, selectivity, and efficacy.

Protocol 1: Radioligand Binding Assay for α 1-AR and 5-HT1A Receptors

This protocol is used to determine the binding affinity (K_i) of a test compound for a specific receptor.

- Membrane Preparation:
 - Human cloned α 1-adrenoreceptor subtypes (α 1a, α 1b, α 1d) or 5-HT1A receptors are expressed in suitable cell lines, such as Chinese Hamster Ovary (CHO) or HeLa cells.[\[8\]](#) [\[12\]](#)
 - Cells are harvested and homogenized in an appropriate buffer (e.g., Tris-HCl).
 - The homogenate is centrifuged at low speed to remove nuclei and debris.
 - The supernatant is then centrifuged at high speed (e.g., 48,000 x g) to pellet the cell membranes.
 - The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.
- Binding Assay:
 - A mixture containing the cell membranes, a specific radioligand (e.g., [3 H]prazosin for α 1-ARs, [3 H]-8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound is prepared in the assay buffer.
 - Incubation: The mixture is incubated for a defined period (e.g., 30-60 minutes) at a specific temperature (e.g., 25°C or 37°C) to allow binding to reach equilibrium.
 - Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) to separate the receptor-bound radioligand from the free radioligand.
 - Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.

- Data Analysis:
 - The radioactivity retained on the filters is measured by liquid scintillation counting.
 - Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand.
 - Specific binding is calculated by subtracting non-specific binding from total binding.
 - IC₅₀ values (the concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.
 - Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation: $Ki = IC_{50} / (1 + [L]/Kd)$, where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assays for α 1-Adrenoceptor Subtype Activity

These assays measure the ability of a compound to act as an antagonist at different α 1-AR subtypes in isolated tissues.[\[4\]](#)[\[12\]](#)

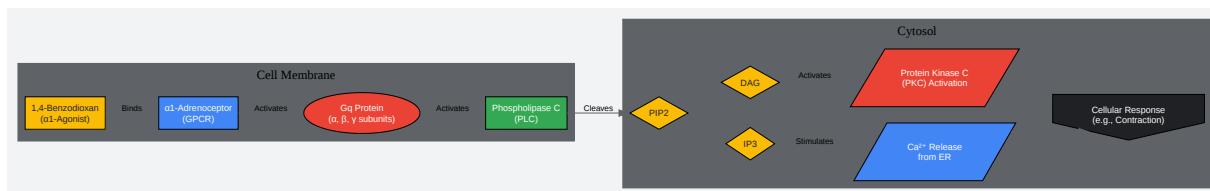
- Tissue Preparation:
 - α 1A-AR: Rat prostatic vas deferens is isolated.[\[4\]](#)
 - α 1B-AR: Guinea pig spleen is isolated.[\[4\]](#)
 - α 1D-AR: Rat thoracic aorta is isolated.[\[4\]](#)
 - Tissues are mounted in organ baths containing a physiological salt solution (e.g., Krebs solution), maintained at 37°C, and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
- Experimental Procedure:
 - Tissues are allowed to equilibrate under a resting tension.

- A cumulative concentration-response curve is generated for an α_1 -adrenoceptor agonist (e.g., (-)-noradrenaline or (-)-phenylephrine).[4]
- The tissue is then washed and incubated with a fixed concentration of the test antagonist for a specific period.
- A second agonist concentration-response curve is generated in the presence of the antagonist.
- This process is repeated with increasing concentrations of the antagonist.

- Data Analysis:
 - The contractile responses are measured using an isometric transducer.
 - The antagonist's effect is quantified by the rightward shift it produces in the agonist's concentration-response curve.
 - A Schild plot is constructed to determine the pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's EC₅₀ value. The pA₂ value is a measure of the antagonist's potency.

Visualizations

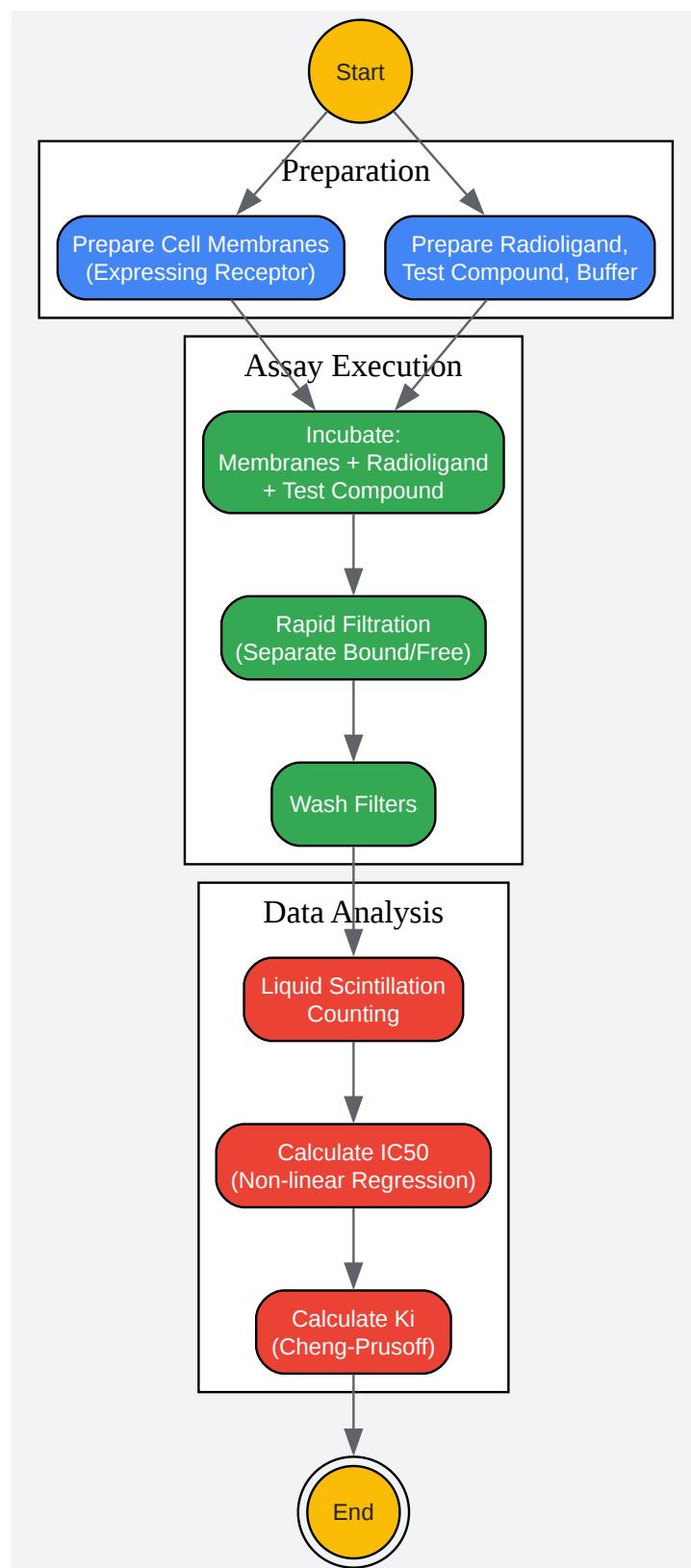
Signaling Pathway



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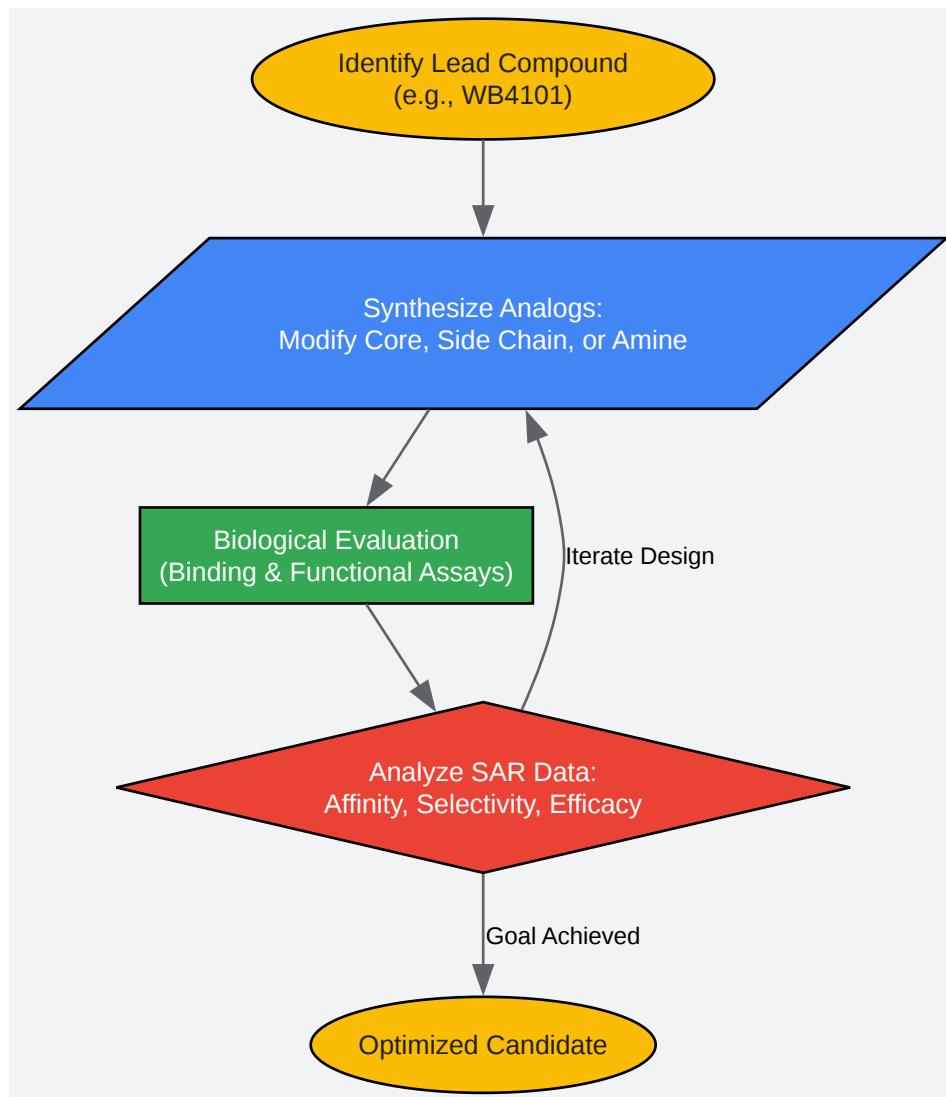
Caption: Simplified Gq protein-coupled signaling pathway for $\alpha 1$ -adrenoceptors.

Experimental Workflow

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Caption: General workflow for a competitive radioligand binding assay.

Logical Relationship



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Caption: Iterative cycle of Structure-Activity Relationship (SAR) studies.

Conclusion

The 1,4-benzodioxan scaffold is a versatile and enduring template in medicinal chemistry. The extensive body of research on its derivatives reveals a highly tunable system where specific structural modifications can dictate affinity and selectivity across different G protein-coupled receptors, most notably the α -adrenergic and 5-HT1A receptors. Early work established the core pharmacophore for α 1-antagonism, while subsequent studies have successfully engineered subtype-selectivity and even switched receptor class preference. The emergence

of cytotoxic activities further broadens the therapeutic potential of this chemical class. A thorough understanding of the detailed structure-activity relationships, guided by the robust experimental protocols outlined herein, is essential for researchers aiming to design the next generation of 1,4-benzodioxan-based therapeutics.

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